molecular formula C8H20Cl2N2 B2577116 2-(4-methylpiperidin-4-yl)ethan-1-amine dihydrochloride CAS No. 2287298-91-1

2-(4-methylpiperidin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B2577116
CAS No.: 2287298-91-1
M. Wt: 215.16
InChI Key: PKEDUJJQUSMBMG-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-4-yl)ethan-1-amine dihydrochloride is a chemical compound of interest in medicinal chemistry and neuroscience research. Its piperidine-ethylamine scaffold is recognized as a key structural motif in the development of ligands for central nervous system (CNS) targets. Specifically, analogous compounds based on a 4-(2-aminoethyl)piperidine core have been identified as potent agonists of Trace Amine-Associated Receptor 1 (TAAR1), a novel therapeutic target for psychiatric disorders . TAAR1 agonists show promise in preclinical models for treating conditions like schizophrenia, offering a potential mechanism of action that does not involve direct antagonism of dopamine D2 receptors, thereby possibly avoiding related side effects . Furthermore, structurally similar piperidinylethanamine compounds have been explored as inhibitors of protein arginine methyltransferases (PRMTs), which are enzymes implicated in various cancers . The ethylenediamino moiety present in this chemotype can mimic arginine, allowing it to bind effectively in enzyme active sites . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methylpiperidin-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(2-5-9)3-6-10-7-4-8;;/h10H,2-7,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEDUJJQUSMBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4-methylpiperidine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(4-methylpiperidin-4-yl)ethan-1-amine dihydrochloride involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the final product in high purity .

Chemical Reactions Analysis

Nucleophilic Reactions

The primary amine group (-NH₂) participates in nucleophilic substitutions and additions:

Reaction TypeConditionsProducts/ApplicationsReferences
Acylation Acetic anhydride, DMF, 80°CN-acetyl derivatives (pharmaceutical intermediates)
Sulfonation Benzenesulfonyl chloride, NaOHSulfonamide derivatives (antimicrobial agents)
Reductive Amination Ketones, NaBH₃CN, MeOHTertiary amines (CNS-targeting compounds)

For example, reaction with 4-acetylbenzenesulfonyl chloride under basic conditions yields sulfonamide derivatives with potential antimicrobial activity .

Acid-Base Reactions

The compound’s dihydrochloride salt undergoes reversible protonation:

  • Deprotonation : Treatment with NaOH liberates the free base, enhancing reactivity in organic solvents .

  • Reprotonation : Exposure to HCl gas regenerates the water-soluble salt, critical for purification .

Condensation Reactions

The amine reacts with carbonyl compounds to form imines and enaminones:

ReactantConditionsProductApplications
DMF-DMA Xylene, refluxEnaminone intermediatesAnticancer drug synthesis
Phenylhydrazine EtOH/AcOH, refluxHydrazones (precursors to heterocycles)Neuropharmacology studies

For instance, condensation with dimethylformamide-dimethylacetal (DMF-DMA) produces enaminones used in pyrimidine synthesis .

Ring-Opening and Functionalization

The piperidine ring undergoes selective modifications:

  • Quaternization : Reacts with methyl iodide to form N-methylated derivatives, altering pharmacokinetics .

  • Oxidation : Hydrogen peroxide in acetic acid oxidizes the ring to piperidone derivatives, though this is less common due to steric hindrance from the methyl group .

Coordination Chemistry

The amine acts as a ligand in metal complexes:

Metal SaltConditionsComplex StructurePotential Use
CuCl₂ MeOH, RTOctahedral Cu(II) complexesCatalysis or MRI contrast
Pd(OAc)₂ DCM, 40°CSquare-planar Pd(II) adductsCross-coupling catalysis

Scientific Research Applications

Modulation of Trace Amine-Associated Receptors

One of the primary applications of 2-(4-methylpiperidin-4-yl)ethan-1-amine dihydrochloride is its role as an agonist for trace amine-associated receptor 1 (TAAR1). Research indicates that compounds based on a piperidine core, including this compound, exhibit significant agonistic activity at TAAR1. For instance, a study reported that a structurally related compound demonstrated an effective concentration (EC50) of 0.507 µM with approximately 65% agonism compared to tyramine hydrochloride, a known positive control .

Therapeutic Potential in Psychotic Disorders

The modulation of TAAR1 is believed to have implications for treating psychotic disorders. The activation of TAAR1 has been linked to the modulation of dopaminergic signaling pathways, which are often dysregulated in conditions such as schizophrenia. The compound's ability to selectively activate TAAR1 positions it as a candidate for further development in psychopharmacology .

Case Study: Agonistic Activity and Synthesis

A focused library screening identified the compound as a promising lead for further development. The synthesis involved multiple steps yielding various analogs that were subsequently tested for their agonistic activity against TAAR1. This research highlights the compound's potential for lead optimization and further exploration in animal models .

Table 1: Summary of Key Findings on Agonistic Activity

Compound NameEC50 (µM)% Agonism at TAAR1Reference
2-(4-methylpiperidin-4-yl)ethan-1-amine dihydrochloride0.50765%
Tyramine Hydrochloride-100%

Broader Applications in Neurological Disorders

Beyond its role in psychotic disorders, there is emerging interest in the application of this compound in treating other neurological conditions. For example, compounds with similar piperidine structures have been investigated for their potential as muscarinic receptor antagonists, which may offer therapeutic benefits for diseases such as Alzheimer's and Lewy Body Dementia .

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-methylpiperidin-4-yl)ethan-1-amine dihydrochloride and analogous compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
2-(4-Methylpiperidin-4-yl)ethan-1-amine dihydrochloride (Target Compound) Piperidine 4-methyl, ethylamine C₈H₁₈N₂·2HCl ~223.16* Potential TAAR1 agonist; inferred CNS activity
2-(1-Methylpiperidin-4-yl)ethan-1-amine dihydrochloride (Compound 29) Piperidine 1-methyl, ethylamine C₈H₁₈N₂·2HCl 223.16 Synthesized in 44% yield; TAAR1 agonist candidate
2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride Pyrimidine 4,6-dimethyl, ethylamine C₉H₁₅N₃·2HCl 242.16 Structural focus on pyrimidine ring; unknown biological activity
2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride Pyridine 2-chloro, ethylamine C₇H₁₀Cl₂N₂ 193.07 Chlorine substituent may enhance lipophilicity; unconfirmed therapeutic use
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride Piperidine 4-chlorobenzyl, amine C₁₂H₁₆ClN₂·HCl 261.18 Chlorobenzyl group increases aromatic interactions; potential kinase inhibitor
N-[2-(3-Fluorophenyl)cyclopropylmethyl]ethan-1-amine Dihydrochloride (Compound 11) Cyclopropane-Pyrimidine 3-fluorophenyl, imidazole-pyrimidine C₁₈H₂₁ClN₅·2HCl 342.15 Neuronal enzyme inhibitor; fluorine improves metabolic stability

*Calculated based on analogous compounds.

Structural and Functional Analysis

  • Core Ring Systems :

    • The target compound’s piperidine ring offers conformational flexibility, favoring interactions with G-protein-coupled receptors (GPCRs) like TAAR1 .
    • Pyrimidine (e.g., ) and pyridine (e.g., ) derivatives exhibit planar aromatic rings, which may enhance π-π stacking in enzyme binding pockets.
  • Halogenation: Chlorine (e.g., ) and fluorine (e.g., ) substituents improve lipophilicity and metabolic stability, critical for blood-brain barrier penetration.
  • Salt Forms :

    • Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, facilitating in vitro assays.

Biological Activity

2-(4-methylpiperidin-4-yl)ethan-1-amine dihydrochloride, commonly referred to as MPED, is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure features a piperidine ring substituted with a methyl group and an ethanamine moiety. This configuration contributes to its pharmacological properties, allowing it to engage with multiple biological pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of MPED through its interaction with protein kinases involved in cell signaling pathways. For instance, it has been shown to inhibit the extracellular signal-regulated kinases (ERK1/2), which play a crucial role in regulating cellular proliferation and survival. In vitro assays demonstrated that MPED exhibited significant anti-proliferative effects against various cancer cell lines, including breast and prostate cancer cells, with IC50 values in the low micromolar range .

Cell Line IC50 (µM) Mechanism of Action
Breast Cancer Cells3.5ERK1/2 inhibition
Prostate Cancer Cells2.8Induction of apoptosis
Lung Cancer Cells4.0Cell cycle arrest

Neuropharmacological Effects

MPED also demonstrates potential neuropharmacological effects, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical for neurotransmitter regulation in the brain, and their inhibition could lead to enhanced cholinergic activity, which is beneficial in conditions like Alzheimer's disease . The compound's ability to cross the blood-brain barrier further supports its therapeutic potential in neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have been pivotal in optimizing the biological activity of MPED. Variations in the piperidine ring and ethanamine side chain have been explored to enhance potency and selectivity against specific targets. For example, modifications that increase hydrophobic interactions have been shown to improve binding affinity for ERK1/2 .

Case Studies

  • In vitro Study on Cancer Cell Lines : A study assessed the effects of MPED on various cancer cell lines. The results indicated that MPED significantly reduced cell viability and induced apoptosis through ERK pathway modulation. The study concluded that MPED could be a promising candidate for further development as an anticancer agent .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of MPED in models of Alzheimer's disease. The compound was found to enhance cognitive function in animal models by inhibiting AChE activity, suggesting its potential utility in treating cognitive decline associated with neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for 2-(4-methylpiperidin-4-yl)ethan-1-amine dihydrochloride?

The compound is typically synthesized via Mannich reactions using formaldehyde, methylpiperidine derivatives, and appropriate amine precursors. For example, similar piperidine-based hydrochlorides are prepared by reacting chloro-nitro compounds with methylpiperazine under alkaline conditions, followed by HCl acidification to form the dihydrochloride salt. Yields often exceed 85% when optimized for temperature (e.g., 60–80°C) and stoichiometric ratios .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm the piperidine ring structure and ethylamine side chain.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]⁺ or [M+2H-Cl]⁺ ions).
  • X-ray crystallography using programs like SHELXL for resolving protonation states and counterion positions. Crystallographic refinement with SHELXL is particularly effective for identifying hydrogen bonding networks in dihydrochloride salts .

Q. What stability considerations are critical during storage?

The dihydrochloride form enhances aqueous solubility but is hygroscopic. Storage requires:

  • Desiccants (e.g., silica gel) in airtight containers under inert gas (N₂/Ar).
  • Temperature control (−20°C for long-term stability).
  • Protection from light to prevent photodegradation of the piperidine moiety .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • First-aid : Immediate rinsing with water for skin/eye contact; fresh air for inhalation.
  • Waste disposal : Neutralization with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural analysis be resolved?

Contradictions (e.g., ambiguous NMR signals or unexpected HRMS adducts) require cross-validation using:

  • Multi-dimensional NMR (e.g., COSY, HSQC) to assign overlapping proton environments.
  • Single-crystal X-ray diffraction to unambiguously confirm stereochemistry. SHELXL refinement is critical for resolving electron density ambiguities, especially in protonated amine groups .
  • Dynamic light scattering (DLS) to rule out aggregation artifacts in solution-phase studies.

Q. What strategies optimize synthetic yield in multi-step routes?

  • Stepwise purification : Use flash chromatography after intermediate steps to isolate key precursors (e.g., freebase amines) before HCl salt formation.
  • Catalyst screening : Test palladium or nickel catalysts for hydrogenation steps to reduce byproducts.
  • Reaction monitoring : Employ in-situ FTIR or HPLC to track intermediate conversions and adjust reaction times .

Q. How does the compound interact with biological targets such as neuronal receptors?

  • Radioligand binding assays : Compete with labeled substrates (e.g., ³H-adenosine) to assess affinity for equilibrative nucleoside transporters (ENTs) or G-protein-coupled receptors (GPCRs).
  • Electrophysiology : Patch-clamp studies on transfected HEK293 cells expressing target receptors (e.g., nicotinic acetylcholine receptors) to measure ion current modulation .

Q. What computational methods predict its pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ENT1 or histamine receptors. Focus on the protonated amine’s role in binding pocket charge complementarity.
  • QSAR models : Train models on piperidine derivatives to predict logP, solubility, and blood-brain barrier permeability. SMILES descriptors (e.g., NCCC1CCN(C)CC1) are critical for feature extraction .

Q. How can synthetic byproducts be identified and mitigated?

  • LC-MS/MS : Detect trace impurities (e.g., N-oxide derivatives or dimerization products) using reverse-phase columns and electrospray ionization.
  • Process optimization : Reduce HCl excess during salt formation to minimize over-protonation. Adjust pH to 4–5 using NaOH titration for selective crystallization .

Methodological Notes

  • Crystallography : For ambiguous structures, collect high-resolution (<1.0 Å) X-ray data and refine with SHELXL’s TWIN/BASF commands to address twinning or disorder .
  • Biological assays : Include positive controls (e.g., dipyridamole for ENT inhibition) and validate receptor specificity with siRNA knockdown .

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